Atenolol

Catalog No.
S519657
CAS No.
29122-68-7
M.F
C14H22N2O3
M. Wt
266.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atenolol

CAS Number

29122-68-7

Product Name

Atenolol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Solubility

13300 mg/L (at 25 °C)
0.05 M
Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C
>40 [ug/mL]

Synonyms

Atenolol, ICI 66082, ICI-66082, ICI66082, Tenormin, Tenormine

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Description

The exact mass of the compound Atenolol is 266.16304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13300 mg/l (at 25 °c)0.05 mfreely soluble in methanol; soluble in acetic acid, dmso; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroformfreely soluble in 1 n hcl (300 mg/ml @ 25 °c); less soluble in chloroform (3 mg/ml @ 25 °c)in water, 1.33x10+4 mg/l @ 25 °c13.3 mg/ml at 25 °c>40 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757832. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension (High Blood Pressure)

One of the primary applications of atenolol in research is the management of hypertension. It works by blocking beta-1 adrenergic receptors, which are present in the heart and blood vessels. This action reduces heart rate and blood pressure, making it a valuable tool for researchers studying hypertension and its treatment strategies [].

Multiple studies have confirmed the efficacy of atenolol in lowering blood pressure. A Cochrane review analyzing data from numerous trials concluded that atenolol effectively reduces cardiovascular disease risk in patients with primary hypertension [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Angina Pectoris (Chest Pain)

Angina pectoris is a condition characterized by chest pain caused by reduced blood flow to the heart. Research has shown that atenolol can be beneficial in managing angina. By lowering heart rate and blood pressure, atenolol reduces the heart's workload, leading to decreased oxygen demand and potentially alleviating chest pain [].

Clinical trials have demonstrated the effectiveness of atenolol in treating angina. Studies have shown it reduces the frequency and severity of angina attacks, improving patients' quality of life [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Myocardial Infarction (Heart Attack)

Following a heart attack, research suggests that atenolol can play a role in preventing further complications. It helps reduce the heart's workload and oxygen demand, potentially promoting healing and reducing the risk of another heart attack [].

Studies have investigated the use of atenolol after a heart attack, with results showing a positive impact on patient outcomes. Atenolol use has been linked to reduced mortality and improved survival rates in post-myocardial infarction patients [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Additional Research Areas:

Beyond the established uses mentioned above, scientific research is exploring the potential applications of atenolol in other areas, including:

  • Arrhythmias: Studies are investigating the use of atenolol in controlling certain types of irregular heartbeats [].
  • Anxiety: Preliminary research suggests that atenolol may be helpful in managing anxiety symptoms, although more robust studies are needed [].
  • Infantile Hemangiomas: Atenolol is being explored as an alternative treatment for infantile hemangiomas, which are benign vascular tumors in infants.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White, crystalline powder
Crystals from ethyl acetate
Colorless crystals

XLogP3

0.2

Exact Mass

266.16304

LogP

0.16
0.16 (LogP)
log Kow= 0.16
0.16

Appearance

Solid powder

Melting Point

158-160
147.0 °C
146 - 148 °C
147°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 84 of 87 companies with hazard statement code(s):;
H302 (82.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (69.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (67.86%): Suspected of causing cancer [Warning Carcinogenicity];
H362 (77.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Indicated** for:[label] 1) Management of hypertension alone and in combination with other antihypertensives. 2) Management of angina pectoris associated with coronary atherosclerosis. 3) Management of acute myocardial infarction in hemodynamically stable patients with a heart rate greater than 50 beats per minutes and a systolic blood pressure above 100 mmHg. **Off-label** uses include: 1) Secondary prevention of myocardial infarction.[A178156] 2) Management of heart failure.[A178153] 3) Management of atrial fibrillation.[A178141] 4) Management of supraventricular tachycardia.[A178162] 5) Management of ventricular arrythmias such as congenital long-QT and arrhythmogenic right ventricular cardiomyopathy.[A178168] 6) Management of symptomatic thyrotoxicosis in combination with [methimazole].[A178147] 7) Prophylaxis of migraine headaches.[A178171] 8) Management of alcohol withdrawal.[A178174,A178177]
FDA Label

Livertox Summary

Atenolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Atenolol has been linked to rare cases of drug induced liver injury, some of which have been fatal.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Sympatholytics
Atenolol has been used with good results alone or in conjunction with a benzodiazepine in the management of acute alcohol withdrawal in a limited number of patients.
Atenolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /Included in US product labeling/
Atenolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/
Atenolol ... /is/ used for thyrotoxicosis. /NOT included in US product labeling/
... Atenolol ... may be used to treat tremors. /NOT included in US product labeling/
... Atenolol /is/ useful for prophylaxis of migrane. /NOT included in US product labeling/
... /Atenolol may be used/ in the management of symptoms of tachycardia due to excessive beta-receptor stimulation in pheochromocytoma. However, it should be used only after primary treatment with an alpha-adrenergic blocking agent (since use without concomitant alpha-blockade could lead to serious blood pressure elevation). /NOT included in US product labeling/
Atenolol ... /is/ indicated in clinically stable patients recovering from an initial definite or suspected acute myocardial infarction in order to reduce cardiovascular mortality and to decrease the risk of reinfarction. /Included in US product labeling/
Atenolol /is/ ... indicated in the management of angina, palpitations, and syncope associated with hypertrophic subaortic stenosis. /NOT included in US product labeling/
... Atenolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... /Included in US product labeling/
... Atenolol ... /is/ used for their antiarrhythmic effects, especially in supraventricular arrhythmias and ventricular tachycardias. /NOT included in US product labeling/

Pharmacology

Atenolol is a cardio-selective beta-blocker and as such exerts most of its effects on the heart.[label] It acts as an antagonist to sympathetic innervation and prevents increases in heart rate, electrical conductivity, and contractility in the heart due to increased release of norepinephrine from the peripheral nervous system.[label,T116,A178258] Together the decreases in contractility and rate produce a reduction in cardiac output resulting in a compensatory increase in peripheral vascular resistance in the short-term. This response later declines to baseline with long-term use of atenolol. More importantly, this reduction in the work demanded of the myocardium also reduces oxygen demand which provides therapeutic benefit by reducing the mismatch of oxygen supply and demand in settings where coronary blood flow is limited, such as in coronary atherosclerosis. Reducing oxygen demand, particularly due to exercise, can reduce the frequency of angina pectoris symptoms and potentially improve survival of the remaining myocardium after myocardial infarction. The decrease in rate of sinoatrial node potentials, electrical conduction, slowing of potentials traveling through the atrioventricular node, and reduced frequency of ectopic potentials due to blockade of adrenergic beta receptors has led to benefit in arrhythmic conditions such as atrial fibrillation by controlling the rate of action potential generation and allowing for more effective coordinated contractions. Since a degree of sympathetic activity is necessary to maintain cardiac function, the reduced contractility induced by atenolol may precipitate or worsen heart failure, especially during volume overload.[label] The effects of atenolol on blood pressure have been established, although it is less effective than alternative beta-blockers, but the mechanism has not yet been characterized.[label,T116] As a β1 selective drug, it does not act via the vasodilation produced by non-selective agents.[T116] Despite this there is a sustained reduction in peripheral vascular resistance, and consequently blood pressure, alongside a decrease in cardiac output. It is thought that atenolol's antihypertensive activity may be related to action on the central nervous system (CNS) or it's inhibition of the renin-aldosterone-angiotensin system rather than direct effects on the vasculature.[label] Atenolol produces CNS effects similar to other beta-blockers, but does so to a lesser extent due to reduces ability to cross the blood-brain barrier.[T116] It has the potential to produce fatigue, depression, and sleep disturbances such as nightmares or insomnia.[label,T116] The exact mechanisms behind these have not been characterized but their occurrence must be considered as they represent clinically relevant adverse effects. Atenolol exerts some effects on the respiratory system although to a much lesser extent than non-selective beta-blockers.[label] Interaction with β2 receptors in the airways can produce bronchoconstriction by blocking the relaxation of bronchial smooth muscle mediated by the sympathetic nervous system.[T116] The same action can interfere with β-agonist therapies used in asthma and chronic obstructive pulmonary disease.[label,A178258,T116] Unlike some other beta-blocker drugs, atenolol does not have intrinsic sympathomimetic or membrane stabilizing activity nor does it produce changes in glycemic control.[label]
Atenolol is a synthetic isopropylamino-propanol derivative used as an antihypertensive, hypotensive and antiarrhythmic Atenolol acts as a peripheral, cardioselective beta blocker specific for beta-1 adrenergic receptors, without intrinsic sympathomimetic effects. It reduces exercise heart rates and delays atrioventricular conduction, with overall oxygen requirements decreasing. (NCI04)

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Antagonists

ATC Code

C07AB03
C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB03 - Atenolol

Mechanism of Action

Atenolol is a cardioselective beta-blocker, called such because it selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors.[A178372] Selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue. Some binding to β2 and possibly β3 receptors can still occur at therapeutic dosages but the effects mediated by antagonizing these are significantly reduced from those of non-selective agents. β1 and β2 receptors are Gs coupled therefore antagonism of their activation reduces activity of adenylyl cyclase and its downstream signalling via cyclic adenosime monophosphate and protein kinase A (PKA). In cardiomyocytes PKA is thought to mediate activation of L-type calcium channels and ryanodine receptors through their phosphorylation.[A178396] L-type calcium channels can then provide an initial rise in intracellular calcium and trigger the ryanodine receptors to release calcium stored in the sarcoplasmic reticulum (SR) and increased contractility. PKA also plays a role in the cessation of contraction by phosphorylating phospholamban which in turn increases the affinity of SR Ca2+ ATPase to increase reuptake of calcium into the SR. It also phophorylates troponin I to reduce affinity of the protein for calcium. Both of these events lead to a reduction in contraction which, when coupled with the initial increase in contraction, allows for faster cycling and consequently higher heart rate with increased contractility. L-type calcium channels are also a major contributor to cardiac depolarization and their activation can increase frequency of action potentials and possibly the incidence of ectopic potentials.[A178405] Similar inihibitory events occur in the bronchial smooth muscle to mediate relaxation including phosphorylation of myosin light-chain kinase, reducing its affinity for calcium.[A178408] PKA also inhibits the excitatory Gq coupled pathway by phosphorylating the inositol trisphosphate receptor and phospholipase C resulting in inhibition of intracellular calcium release. Antagonism of this activity by beta-blocker agents like atenolol can thus cause increased bronchoconstriction.
By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure.
Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system.
The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

29122-68-7
60966-51-0

Wikipedia

Atenolol

Drug Warnings

Atenolol should be used with caution and in reduced dosage in patients with impaired renal function, especially when creatinine clearance is less than 35 ml/minute per 1.73 sq m. ... Patients receiving atenolol after hemodialysis /should/ be administered the drug under close supervision in a hospital setting, since marked hypotension may occur.
Atenolol is contraindicated in patients with sinus bradycardia, AV block greater than first degree, cardiogenic shock, and overt cardiac failure.
Atenolol should be used with caution in patients undergoing major surgery involving general anesthesia. The necessity of withdrawing beta-adrenergic blocking therapy prior to major surgery is controversial. Severe, protracted hypotension and difficulty in restarting or maintaining a heart beat have occurred during surgery in some patients who have received beta-adrenergic blocking agents.
Abrupt withdrawal of atenolol may exacerbate angina symptoms and/or precipitate myocardial infarction and venticular arrhythmias in patients with coronary artery disease, or may precipitate thyroid storm in patients with thyrotoxicosis. Therefore, patients receiving atenolol (especially those with ischemic heart disease) should be warned not to interrupt or discontinue therapy without consulting their physician.
For more Drug Warnings (Complete) data for ATENOLOL (12 total), please visit the HSDB record page.

Biological Half Life

6-7 hrs.
In patients with normal renal function, atenolol has a plasma half-life (t1/2) of 6-7 hours. Children with normal renal function may exhibit a shorter elimination half-life. In one study in children ages 5-16 (mean: 8.9) with arhythmias and normal renal and hepatic function, the terminal elimination half-life averaged 4.6 hours. Plasma t1/2 of the drug increases to 16-27 hours in patients with creatinine clearances of 15-35 ml/minute per 1.73 sq m and exceeds 27 hours with progressive renal impairment.
The half-life in the elderly was significantly longer (8.8 + or - 0.9 hr) compared with that in the young (5.8 + or - 1.1 hr) (p < 0.01).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective

Analytic Laboratory Methods

Analyte: atenolol; matrix: chemical purity; procedure: liquid chromatography with detection at 226 nm and comparison to standards
Analyte: atenolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: atenolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: atenolol; matrix: pharmaceutical preparation (injection solution); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ATENOLOL (8 total), please visit the HSDB record page.

Storage Conditions

Atenolol tablets ... should be protected from heat, light, and moisture and stored in well closed, light-resistent containers at 20-30 °C. Atenolol injection should be stored at room temperature between 20-25 °C and protected from light.

Interactions

Concomitant administration of atenolol with reserpine may increase the incidence of hypotension and bradycardia as compared with atenolol alone, because of reserpine's catecholamine-depleting activity. Atenolol also is additive with and may potentiate the hypotensive actions of other hypotensive agents (e.g., hydralazine, methylodpa).
It has been shown that paradoxical pressor response to a beta adrenoceptor antagonist occurs in conscious rats pretreated with an alpha adrenoceptor antagonist. This study examines the influence of anaesthetic agents on mean arterial pressure response to a beta blocker. ... IV injections of all three beta blockers caused dose dependent increases in mean arterial pressure in urethane anesthetized rats. In halothane anesthetized rats, propranolol and atenolol did not alter mean arterial pressure ... In the presence of pentobarbitone, none of the beta blockers raised mean arterial pressure. ... /When/ propranolol or atenolol were iv injected in pentobarbitone anesthetized rats treated with both phentolamine and adrenaline, /they both/ ... raised the mean arterial pressure. /These/ results show that anesthetic agents differentially affect the mean arterial pressure response to a beta blocker.
In a recent study in which metabolic characteristics of newly detected obese and nonobese hypertensive subjects were compared with those of normotensive subjects, insulin sensitivity was decreased, fasting insulin values and insulin values after an intravenous glucose tolerance test were increased, and fasting and intravenous glucose tolerance glucose values were increased in both hypertensive groups. ... The effects of various antihypertensive agents on these metabolic variables have been assessed in prospective trials. Treatment with the beta 1 selective blocking agents metoprolol and atenolol was associated with decreased insulin sensitivity and increased fasting values of insulin and glucose.
A double blind, randomized, crossover study of the pharmacokinetics of nifedipine and atenolol was conducted in 15 healthy male subjects (mean age 32 yr) who received a single oral tablet containing 50 mg atenolol, a sustained action tablet containing 20 mg nifedipine, both the atenolol and nifedipine tablets together, or an oral capsule containing 50 mg atenolol and 20 mg sustained release nifedipine. There was no difference between atenolol alone, given with nifedipine tablet or in the combination tablet with respect to time to maximum blood concentration or elimination half-life. ... /In conclusion,/ the fixed combination of nifedipine and atenolol is bioequivalent to the free combination and the bioavailability of both drugs in the fixed combination is equivalent to that of the single tablets.
For more Interactions (Complete) data for ATENOLOL (14 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light: A mechanistic study

Alice Pavanello, Debora Fabbri, Paola Calza, Debora Battiston, Miguel A Miranda, M Luisa Marin
PMID: 34243022   DOI: 10.1016/j.jphotobiol.2021.112250

Abstract

There is a current concern, among the scientific community, on the pollutants classified as "persistent organic pollutants (POPs)". Pharmaceuticals and personal care products (PPCPs) belong to this family of contaminants; therefore, it is necessary to find more efficient techniques able to achieve their removal from the environment. This study focuses on two different pharmaceuticals: carbamazepine and atenolol, chosen for their widespread use and their different chemical and medical properties. In this work, an organic dye, acetylated riboflavin, has been used in combination with visible light to achieve the photodegradation of these two POPs in <2 h. Moreover, photophysical experiments demonstrated the involvement of the singlet and triplet excited states of acetylated riboflavin and the generated singlet oxygen in the removal of these drugs. Besides, a detailed UFLC-MS-MS analysis of the photoproducts confirmed the oxidation of the drugs. Finally, a plausible mechanism has been postulated.


Using Prescription and Wastewater Data to Estimate the Correction Factors of Atenolol, Carbamazepine, and Naproxen for Wastewater-Based Epidemiology Applications

Jianfa Gao, Benjamin J Tscharke, Phil M Choi, Jake W O'Brien, Tim Boogaerts, Hui Jiang, Mengting Yang, Samantha A Hollingworth, Phong K Thai
PMID: 33988986   DOI: 10.1021/acs.est.1c00931

Abstract

The correction factor (CF) is a critical parameter in wastewater-based epidemiology (WBE) that significantly influences the accuracy of the final consumption estimates. However, most CFs have been derived from a few old pharmacokinetic studies and should be re-evaluated and refined to improve the accuracy of the WBE approach. This study aimed to review and estimate the CFs for atenolol, carbamazepine, and naproxen for WBE using the daily mass loads of those pharmaceuticals in wastewater and their corresponding dispensed prescription data in Australia. Influent wastewater samples were collected from wastewater treatment plants serving approximately 24% of the Australian population and annual national dispensed prescription data. The estimated CFs for atenolol and carbamazepine are 1.37 (95% CI: 1.17-1.66) and 8.69 (95% CI: 7.66-10.03), respectively. Due to significant over-the-counter sales of naproxen, a reliable CF could not be estimated based on prescription statistics. Using an independent dataset of 186 and 149 wastewater samples collected in an urban catchment in 2011 and 2012, WBE results calculated using the new CFs matched well with the dispensed data for atenolol and carbamazepine in the catchment area.


Sensitive Derivative Synchronous and Micellar Enhanced Ecofriendly Spectrofluorimetric Methods for the Determination of Atenolol, Diclofenac, and Triclosan in Drinking Tap Water

Nardine Safwat, Maha F Abdel-Ghany, Miriam F Ayad
PMID: 33751067   DOI: 10.1093/jaoacint/qsaa100

Abstract

Nowadays, emergence of unexpected contaminants in drinking water is a challenging environmental problem facing humanity.
Two eco-friendly spectrofluorimetric methods were proposed for the determination of three unexpected contaminants in drinking tap water.
The first method is first derivative synchronous spectrofluorimetric method which was developed for simultaneous determination of atenolol (ATN) and diclofenac (DCF) without prior separation at Δλ = 70 nm and at Δλ = 80 nm for ATN and DCF, respectively. The second method was based on using sodium dodecyl sulfate (SDS) as fluorescent enhancer of triclosan (TCS) native fluorescence. TCS exhibits enhanced fluorescence at λ emission = 600 nm upon excitation at λ excitation = 299.4 nm. Solid phase extraction was carried out in both methods.
Linear calibration curves were obtained in concentration range of (4-3000 ng/mL) for ATN and (4-2000 ng/mL) for DCF, by measuring first derivative signal of fluorescence at 300 nm and 375.2 nm, respectively. TCS exhibits linear range (0.1-1 ng/mL) at 600 nm. Mean percentage recoveries were 101.04 ± 0.571, 99.66 ± 1.443, and 99.73 ± 0.566 for ATN, DCF, and TCS, respectively.
Validation of both methods were performed according to the International Conference on Harmonization guidelines. Results obtained were statistically compared with published methods and no significant differences were found. The proposed methods' greenness is evaluated using analytical Eco-scale and Green Analytical Procedure Index. A greenness comparison with previously published methods has been performed.
Both methods were found to be eco-friendly and were successfully applied for the determination of the emerging contaminants in drinking tap water.


A survey on the application of oral propranolol and atenolol for the management of infantile hemangiomas in mainland China: Survey on propranolol atenolol hemangiomas

Ze-Liang Zhao, Chao Liu, Qi-Zhang Wang, Wen-Bo Zhang, Lu Shao, Hai-Wei Wu, Jia-Wei Zheng
PMID: 33429792   DOI: 10.1097/MD.0000000000024146

Abstract

Since 2008, oral propranolol has evolved as the first-line therapy for infantile hemangiomas (IHs). Meanwhile, oral atenolol gradually shows comparative effectiveness versus oral propranolol with few side effects. Here, we conducted a mobile internal survey among a group of Chinese clinicians about how they choose the dosage, dose regimen, and dose escalation methods of propranolol and atenolol for the treatment of IH.A mobile-ready internal survey on the application of oral propranolol and oral atenolol for IH in mainland China was performed and distributed to 333 potential clinicians from different levels of healthcare institutions in mainland China. Eighty-one doctors responded to the survey. All the respondents had the experience of treating IH with oral propranolol and 32 had the experience with oral atenolol.Most of the doctors from tertiary hospitals chose 2 mg/kg/d twice daily, while most of those with the experience of propranolol from private hospitals chose 1 mg/kg/d once daily. More doctors from tertiary hospitals had the experience of atenolol than those from private hospitals.Oral atenolol has become another medication intervention option for IH in mainland China. This survey is helpful to standardize and develop a guideline of oral atenolol therapy for IH.


Novel organic assisted Ag-ZnO photocatalyst for atenolol and acetaminophen photocatalytic degradation under visible radiation: performance and reaction mechanism

Bhuvaneswari Ramasamy, Jeyanthi Jeyadharmarajan, Prakash Chinnaiyan
PMID: 33763832   DOI: 10.1007/s11356-021-13532-2

Abstract

This study is on photocatalytic degradation of pharmaceutical residues of atenolol (ATL) and acetaminophen (ACT) present in secondary effluent under visible light irradiation stimulated by Ag doped ZnO (Ag-ZnO) photocatalyst. Lawsonia inermis leaf extract was used for reduction of Zinc sulphate to ZnO nanoparticles (NPs). Further, ZnO NPs were doped with Ag and characterized by XRD, FT-IR, SEM-EDX, surface area analyzer, UV-Vis, and photoluminescence spectrometry to analyze the structure, morphology, chemical composition, and optical property. FT-IR analysis revealed major functional groups such as OH, C=O, and SEM analysis depicted the polyhedron shape of the NPs with size range of 100 nm. Ag-ZnO NPs were used in the photocatalytic degradation of ATL and ACT, and its removal was evaluated by varying initial contaminant concentration, catalyst dosage, and initial pH. Findings indicate that Ag-ZnO NPs demonstrated relative narrow bandgap and efficient charge separation that resulted in enhanced photocatalytic activity under visible light illumination. The photocatalytic degradation of ATL and ACT fitted well with pseudo-first-order kinetic model. Further, it was found that under optimal conditions of 5 mg/L of contaminants, pH of 8.5, and catalyst dose of 1 g/L, degradation efficiency of 70.2% (ATL) and 90.8% (ACT) was achieved for a reaction time of 120 min. More than 60% reduction in TOC was observed for both contaminants and OH• pathway was found to be the major removal process. Ag-ZnO photocatalyst showed good recycling performance, and these findings indicate that it could be cost effectively employed for removing emerging contaminants under visible light radiation.


Enzyme Models-From Catalysis to Prodrugs

Zeinab Breijyeh, Rafik Karaman
PMID: 34071328   DOI: 10.3390/molecules26113248

Abstract

Enzymes are highly specific biological catalysts that accelerate the rate of chemical reactions within the cell. Our knowledge of how enzymes work remains incomplete. Computational methodologies such as molecular mechanics (MM) and quantum mechanical (QM) methods play an important role in elucidating the detailed mechanisms of enzymatic reactions where experimental research measurements are not possible. Theories invoked by a variety of scientists indicate that enzymes work as structural scaffolds that serve to bring together and orient the reactants so that the reaction can proceed with minimum energy. Enzyme models can be utilized for mimicking enzyme catalysis and the development of novel prodrugs. Prodrugs are used to enhance the pharmacokinetics of drugs; classical prodrug approaches focus on alternating the physicochemical properties, while chemical modern approaches are based on the knowledge gained from the chemistry of enzyme models and correlations between experimental and calculated rate values of intramolecular processes (enzyme models). A large number of prodrugs have been designed and developed to improve the effectiveness and pharmacokinetics of commonly used drugs, such as anti-Parkinson (dopamine), antiviral (acyclovir), antimalarial (atovaquone), anticancer (azanucleosides), antifibrinolytic (tranexamic acid), antihyperlipidemia (statins), vasoconstrictors (phenylephrine), antihypertension (atenolol), antibacterial agents (amoxicillin, cephalexin, and cefuroxime axetil), paracetamol, and guaifenesin. This article describes the works done on enzyme models and the computational methods used to understand enzyme catalysis and to help in the development of efficient prodrugs.


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